3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(Pyrazin-2-yloxy)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane typically involves a series of organic reactions. One common method includes the use of a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method is efficient and yields enantiomerically pure compounds.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, influencing biological processes. Detailed studies on its molecular interactions are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but with different functional groups.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with distinct structural features.
Piperazine Derivatives: Compounds like piperazine share some structural similarities and are used in various applications.
Uniqueness
3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane is unique due to its specific combination of a pyrazine moiety and a bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
3-pyrazin-2-yloxy-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H15N3O/c1-2-9-6-10(5-8(1)14-9)15-11-7-12-3-4-13-11/h3-4,7-10,14H,1-2,5-6H2 |
InChI Key |
CBSUITAIESCSRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=NC=CN=C3 |
Origin of Product |
United States |
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